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Compound Name: Nodinitib-1

Cat. No.: B1677340 Get Quote

Nodinitib-1 Technical Support Center
Welcome to the Nodinitib-1 Technical Support Center. This resource is designed to assist

researchers, scientists, and drug development professionals in utilizing Nodinitib-1 for their

experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs)

to address potential issues, particularly concerning the potential off-target effects of this

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of Nodinitib-1?

Nodinitib-1, also known as ML130, is a potent and selective inhibitor of Nucleotide-binding

Oligomerization Domain-containing protein 1 (NOD1).[1][2] Its primary mechanism of action

involves the inhibition of the NOD1 signaling pathway. Specifically, it blocks the production of

interleukin-8 (IL-8) and the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer

of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways that are

induced by NOD1 ligands such as γ-tri-DAP.[3]

Q2: How selective is Nodinitib-1 for NOD1?

Nodinitib-1 exhibits high selectivity for NOD1 over the closely related protein NOD2.[1][2] It

has been shown to be approximately 36-fold more selective for NOD1 than for NOD2.[1][2]

Q3: Are there any known off-target effects of Nodinitib-1?
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A screening of Nodinitib-1 against a large panel of 443 kinases at a concentration of 10 μM

showed minimal off-target activity. However, some minor inhibition was observed for a few

kinases. While the precise percentage of inhibition from publicly available data is limited, the

identified potential off-target kinases include Aurora Kinase B (AURK B), Aurora Kinase C

(AURK C), Fms-like tyrosine kinase 3 (FLT3), and RIO Kinase 2 (RIOK2). It is important to note

that this inhibition was observed at a concentration significantly higher than the IC50 for NOD1.

Q4: What are the functions of the potential off-target kinases?

Aurora Kinase B and C (AURK B/C): These are key regulators of cell division, playing crucial

roles in chromosome segregation and cytokinesis.[4][5][6]

Fms-like tyrosine kinase 3 (FLT3): This receptor tyrosine kinase is involved in the

proliferation and differentiation of hematopoietic stem and progenitor cells.[7][8][9][10]

RIO Kinase 2 (RIOK2): This is an atypical serine/threonine kinase involved in ribosome

biogenesis and cell cycle progression.[11][12][13][14]

Q5: Should I be concerned about these potential off-target effects in my experiments?

For most cell-based assays targeting NOD1, the high selectivity of Nodinitib-1 should minimize

off-target effects, especially when used at concentrations close to its IC50 for NOD1 (0.56 μM).

However, if you are working with systems where the identified off-target kinases play a critical

role, or if you are using high concentrations of Nodinitib-1 (in the range of 10 μM or higher), it

is advisable to include appropriate controls to rule out confounding effects.
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Issue Potential Cause Recommended Action

Unexpected changes in cell

cycle progression or mitosis at

high concentrations of

Nodinitib-1.

This could be due to the minor

off-target inhibition of Aurora

Kinases B and C.

1. Perform a dose-response

experiment to determine the

lowest effective concentration

for NOD1 inhibition in your

system. 2. Use a more

selective Aurora Kinase

inhibitor as a control to see if it

phenocopies the observed

effect. 3. Analyze key mitotic

markers to assess if the

phenotype is consistent with

Aurora Kinase inhibition.

Altered proliferation or

differentiation of hematopoietic

cells in my culture.

The off-target activity against

FLT3 might be a contributing

factor, especially in cell types

highly dependent on FLT3

signaling.

1. Profile the expression of

FLT3 in your cell model. 2. If

FLT3 is highly expressed,

consider using a specific FLT3

inhibitor as a control. 3. Assess

the phosphorylation status of

FLT3 and its downstream

targets in the presence of

Nodinitib-1.

Reduced protein synthesis or

unexpected effects on

ribosome biogenesis.

This may be related to the off-

target inhibition of RIOK2.

1. Evaluate global protein

synthesis rates in your

experimental setup. 2. Use

siRNA or shRNA to specifically

knock down RIOK2 and

compare the phenotype to that

observed with Nodinitib-1

treatment.

Lack of expected inhibitory

effect on NOD1 signaling.

1. Degradation of the

compound. 2. Incorrect

concentration. 3. Cell line not

responsive to NOD1

stimulation.

1. Ensure proper storage of

Nodinitib-1 at -20°C.[15]

Prepare fresh dilutions for

each experiment. 2. Verify the

final concentration of the
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inhibitor in your assay. 3.

Confirm that your cells express

NOD1 and are responsive to

the NOD1 ligand you are

using.

Quantitative Data Summary
Target IC50 (μM) Selectivity Notes

NOD1 0.56 -
Potent and primary

target.[1][2]

NOD2 ~20 36-fold vs NOD1

Significantly less

potent against NOD2.

[1][2]

AURK B/C, FLT3,

RIOK2
>10 -

Minor inhibition

observed at 10 μM.

Specific IC50 values

are not publicly

available.

Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay for Off-Target
Activity
This protocol provides a general framework for assessing the inhibitory activity of Nodinitib-1
against a purified kinase.

Materials:

Purified recombinant kinase (e.g., AURK B, FLT3, RIOK2)

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.selleckchem.com/products/ml130.html
https://www.selleck.co.jp/nod1.html
https://www.selleckchem.com/products/ml130.html
https://www.selleck.co.jp/nod1.html
https://www.benchchem.com/product/b1677340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nodinitib-1

Kinase reaction buffer

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Microplate reader

Procedure:

Prepare a serial dilution of Nodinitib-1 in the appropriate solvent (e.g., DMSO).

In a microplate, add the kinase, its substrate, and the kinase reaction buffer.

Add the diluted Nodinitib-1 or vehicle control to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and time for the specific kinase.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

Calculate the percentage of inhibition for each concentration of Nodinitib-1 and determine

the IC50 value.

Key Experiment 2: Cellular NF-κB Reporter Assay
This protocol is used to determine the potency of Nodinitib-1 in a cellular context by measuring

the inhibition of NOD1-mediated NF-κB activation.[16][17]

Materials:

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

NOD1 ligand (e.g., C12-iE-DAP)

Nodinitib-1
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Cell culture medium and reagents

Luciferase assay reagent (e.g., Bright-Glo™, Steady-Glo®)

Luminometer

Procedure:

Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate and allow them to adhere

overnight.

Pre-treat the cells with a serial dilution of Nodinitib-1 or vehicle control for 1-2 hours.

Stimulate the cells with the NOD1 ligand (C12-iE-DAP) at a pre-determined optimal

concentration.

Incubate the cells for 6-8 hours.

Lyse the cells and add the luciferase assay reagent.

Measure the luminescence using a luminometer.

Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Visualizations
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Caption: Inhibition of the NOD1 signaling pathway by Nodinitib-1.
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Experimental Workflow for Assessing Nodinitib-1 Specificity

Start: Hypothesis
(Nodinitib-1 has off-target effects)

Biochemical Assay:
In vitro kinase panel screening

Cellular Assay:
Phenotypic screening in relevant cell lines

Identify Potential Off-Targets

Validate Hits:
- Dose-response curves

- Orthogonal assays

Hits Identified

Conclusion:
Characterize off-target profile

No Significant Hits

Mechanism of Action Studies:
- Target engagement assays

- Downstream signaling analysis

Click to download full resolution via product page

Caption: Workflow for characterizing the off-target effects of Nodinitib-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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